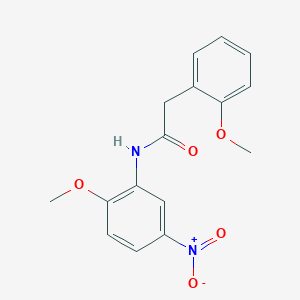![molecular formula C19H12F3N3 B5586723 2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core adorned with phenyl and trifluoromethyl groups
Mécanisme D'action
Orientations Futures
The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently . They have a high impact in medicinal chemistry and have been proposed for a plethora of applications, ranging from ionic or molecular sensing to bioimaging applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common approach is the cyclization of a suitable precursor containing the pyrazolo[1,5-a]pyrimidine core with phenyl and trifluoromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: In industry, this compound is used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in various industrial processes.
Comparaison Avec Des Composés Similaires
2,5-Diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as 2,5-diphenyl-7-(chloromethyl)pyrazolo[1,5-a]pyrimidine and 2,5-diphenyl-7-(bromomethyl)pyrazolo[1,5-a]pyrimidine.
Uniqueness: What sets this compound apart from its counterparts is the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Propriétés
IUPAC Name |
2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)23-18-12-16(24-25(17)18)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZXPAQRVJVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-(3-bromophenyl)methylideneamino]methanesulfonamide](/img/structure/B5586645.png)


![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide](/img/structure/B5586660.png)

![(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine](/img/structure/B5586671.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5586690.png)


![3-{2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5586707.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5586713.png)


